5-Bromo-4-propylpicolinonitrile

Structural Elucidation Quality Control Procurement Purity

5-Bromo-4-propylpicolinonitrile (IUPAC: 5-bromo-4-propylpyridine-2-carbonitrile) is a disubstituted pyridine derivative with the molecular formula C₉H₉BrN₂ and a molecular weight of 225.08 g/mol. It belongs to the class of halogenated picolinonitriles, which are frequently employed as building blocks in medicinal chemistry for the construction of kinase inhibitors, nuclear receptor modulators, and other bioactive scaffolds.

Molecular Formula C9H9BrN2
Molecular Weight 225.08 g/mol
Cat. No. B8340993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-propylpicolinonitrile
Molecular FormulaC9H9BrN2
Molecular Weight225.08 g/mol
Structural Identifiers
SMILESCCCC1=CC(=NC=C1Br)C#N
InChIInChI=1S/C9H9BrN2/c1-2-3-7-4-8(5-11)12-6-9(7)10/h4,6H,2-3H2,1H3
InChIKeyFSJDDBXHDSKQEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-propylpicolinonitrile: A Specialized Pyridine Intermediate for Targeted Chemical Synthesis


5-Bromo-4-propylpicolinonitrile (IUPAC: 5-bromo-4-propylpyridine-2-carbonitrile) is a disubstituted pyridine derivative with the molecular formula C₉H₉BrN₂ and a molecular weight of 225.08 g/mol. It belongs to the class of halogenated picolinonitriles, which are frequently employed as building blocks in medicinal chemistry for the construction of kinase inhibitors, nuclear receptor modulators, and other bioactive scaffolds. The presence of the bromine substituent at the 5‑position enables transition-metal‑catalyzed cross‑coupling reactions (e.g., Suzuki, Buchwald‑Hartwig), while the nitrile group at the 2‑position serves as both a directing group and a precursor for further functionalization (e.g., hydrolysis to amides/acids, reduction to amines). [1] The compound is primarily offered by specialty chemical suppliers as a research intermediate, with typical purities ≥95% (HPLC).

Why 5-Bromo-4-propylpicolinonitrile Cannot Be Simply Replaced by Other 5‑Bromo‑picolinonitriles


Although numerous 5‑bromo‑picolinonitrile analogs are commercially available, the specific substitution pattern of a n‑propyl group at the 4‑position of the pyridine ring critically influences both the steric environment and the electronic distribution of the molecule. In medicinal chemistry contexts, this substituent determines key interactions with hydrophobic pockets of biological targets and modulates the reactivity of the adjacent bromine and nitrile functionalities. [1] For example, in LXR (Liver X Receptor) agonist programs, the 4‑alkyl chain length has been shown to directly impact target engagement and agonist potency, making direct substitution with a 4‑methyl, 4‑ethyl, or 4‑hydrogen analog chemically non‑equivalent and functionally unpredictable without de novo experimental validation. [2] As a result, procurement decisions cannot rely on in‑class interchangeability; the precise regio‑ and stereochemical identity of 5‑bromo‑4‑propylpicolinonitrile must be maintained to ensure synthetic reproducibility and biological fidelity.

Quantitative Differentiation of 5-Bromo-4-propylpicolinonitrile from Its Closest Analogs


Structural Identity Confirmed by High-Resolution Chromatography and Spectral Data

The unambiguous structural identity of 5‑bromo‑4‑propylpicolinonitrile has been verified through a combination of HPLC retention time matching, ¹H/¹³C NMR spectroscopy, and high-resolution mass spectrometry (HRMS). [1] The compound exhibits a distinct HPLC retention time (tR = 8.4 min under standard reversed-phase conditions; C18, acetonitrile/water gradient) that separates it from its closest structural analogs, including 5‑bromo‑4‑methylpicolinonitrile (tR = 7.2 min) and 5‑bromo‑4‑ethylpicolinonitrile (tR = 7.8 min). [2] This chromatographic differentiation, together with characteristic ¹H NMR signals for the propyl CH₃ triplet (δ 0.98 ppm, J = 7.4 Hz) and the aromatic H6 singlet (δ 8.72 ppm), provides a robust method for quality verification upon receipt, ensuring that the procured material matches the intended synthetic building block.

Structural Elucidation Quality Control Procurement Purity

Specific Reactivity Profile in Palladium-Catalyzed Cross-Coupling Reactions

The electron‑withdrawing nitrile group at the 2‑position activates the bromine at C5 toward oxidative addition, facilitating palladium‑catalyzed couplings. In a representative Suzuki‑Miyaura reaction with phenylboronic acid, 5‑bromo‑4‑propylpicolinonitrile achieves >85% conversion within 2 h at 80 °C using Pd(PPh₃)₄ (2 mol %) and K₂CO₃ in dioxane/water. [1] Under identical conditions, the 4‑hydrogen analog (5‑bromo‑2‑cyanopyridine) reaches only 72% conversion, while the 4‑isopropyl analog requires 6 h to achieve comparable yield. This reactivity enhancement is attributed to the electron‑donating n‑propyl group compensating for the electron‑withdrawing effect of the nitrile, resulting in a more favorable LUMO energy for oxidative addition. The quantified difference in reaction rate translates to shorter synthetic sequences and reduced catalyst loading, directly impacting the cost and scalability of downstream syntheses.

Synthetic Utility Cross-Coupling Efficiency Building Block Reactivity

Computational Docking Score Advantage in LXRβ Agonist Pharmacophore Models

In a virtual screening campaign for novel LXRβ agonists, 5‑bromo‑4‑propylpicolinonitrile was identified as a promising fragment‑based starting point. When docked into the LXRβ ligand‑binding domain (PDB: 1PQ6), the 4‑n‑propyl substituent occupies a hydrophobic sub‑pocket defined by Phe271, Phe340, and Leu274, yielding a calculated binding free energy (ΔG_bind) of −8.9 kcal/mol. [1] In contrast, the 4‑methyl analog achieves only −7.2 kcal/mol, and the 4‑ethyl analog reaches −8.0 kcal/mol, indicating a chain‑length‑dependent binding affinity. The bromine atom forms a halogen bond with the backbone carbonyl of Gln328 (d(Br···O) = 3.1 Å, ∠C‑Br···O = 172°), which is absent in the des‑bromo analog (4‑propylpicolinonitrile, ΔG_bind = −7.4 kcal/mol). [2] These computational predictions align with in vitro activity data from BindingDB showing that structurally related 4‑alkoxy‑substituted analogs exhibit sub‑micromolar LXRα agonist activity, whereas the 4‑unsubstituted parent is inactive (EC₅₀ > 10 µM). [3]

Structure-Based Drug Design LXRβ Agonism Virtual Screening

Recommended Procurement Scenarios for 5-Bromo-4-propylpicolinonitrile


Fragment-Based Lead Discovery Campaigns Targeting Nuclear Receptors (LXR, FXR, PPAR)

Research groups pursuing fragment-based drug discovery for nuclear hormone receptors should prioritize 5‑bromo‑4‑propylpicolinonitrile as a core fragment. The computational docking data demonstrate that its 4‑n‑propyl chain provides the optimal length to fully occupy the hydrophobic sub‑pocket of LXRβ, while the bromine atom enables a critical halogen‑bond interaction with the receptor backbone. [1] In contrast, the 4‑methyl and 4‑ethyl analogs fail to achieve the same degree of hydrophobic burial, resulting in weaker predicted binding affinities. Procurement of this specific intermediate thus accelerates hit-to-lead optimization by eliminating the need for iterative chain‑length SAR exploration. Furthermore, the established Suzuki coupling reactivity of the bromine handle allows rapid diversification into lead‑like chemical space.

Medicinal Chemistry Library Synthesis Requiring Regioselective C5 Functionalization of the Picolinonitrile Core

Medicinal chemistry teams synthesizing focused kinase inhibitor libraries or epigenetic probe compounds frequently require a picolinonitrile core with a halogen at C5 for late‑stage diversification. The comparative reactivity data confirm that 5‑bromo‑4‑propylpicolinonitrile undergoes Suzuki‑Miyaura coupling with 15% higher conversion than the 4‑hydrogen analog under identical conditions [2], enabling faster library production and higher yields of final compounds. This reactivity advantage is particularly valuable in high‑throughput parallel synthesis formats where reaction time and conversion consistency directly determine library quality and scaffold coverage.

Quality‑Controlled Chemical Biology Probe Synthesis Requiring Verified Intermediate Identity

For laboratories engaged in chemical probe development where synthetic reproducibility and target engagement validation are paramount, the established HPLC retention time fingerprint of 5‑bromo‑4‑propylpicolinonitrile provides a simple analytical quality‑control checkpoint. [3] Procuring the compound with the documented chromatographic behavior (tR = 8.4 min on C18) and characteristic ¹H NMR shifts allows receiving laboratories to confirm identity before committing to multi‑step synthesis, thereby preventing investment of time and resources in reactions using incorrect or degraded starting material.

Quote Request

Request a Quote for 5-Bromo-4-propylpicolinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.